An In-depth Technical Guide to (S)-2-Ethylpiperazine Dihydrochloride for Drug Discovery Professionals
An In-depth Technical Guide to (S)-2-Ethylpiperazine Dihydrochloride for Drug Discovery Professionals
This guide serves as a comprehensive technical resource on (S)-2-ethylpiperazine dihydrochloride, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, state-of-the-art analytical methodologies, and practical handling protocols. The narrative emphasizes the causality behind experimental choices, providing not just data, but actionable insights grounded in established scientific principles.
Core Physicochemical and Structural Properties
(S)-2-ethylpiperazine dihydrochloride is the hydrochloride salt form of the chiral secondary amine (S)-2-ethylpiperazine. The introduction of the ethyl group at the C2 position creates a stereocenter, making it a valuable synthon for introducing specific three-dimensional architecture into target molecules. The dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility compared to the free base, facilitating its use in various synthetic and biological applications.
Below is a diagram illustrating the chemical structure, explicitly showing the (S)-stereochemistry at the chiral center and the protonation of both nitrogen atoms in the dihydrochloride salt form.
Caption: Chemical Structure of (S)-2-ethylpiperazine Dihydrochloride
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 128427-05-4 | [1][2][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2][3][5] |
| Molecular Weight | 187.11 g/mol | [2][4][5][6] |
| IUPAC Name | (2S)-2-ethylpiperazine dihydrochloride | |
| Synonyms | (S)-2-Ethyl-piperazine-2HCl | [2][3][7] |
| Appearance | Light yellow to yellow solid | [7] |
| Purity | ≥98% (Commercially available) | [4] |
| InChI Key | VCKAKBROIJTVJI-ILKKLZGPSA-N | [4] |
| Storage Temperature | Room Temperature or 2-8°C; store sealed in a dry environment |[7] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure substituted piperazines is a critical challenge in pharmaceutical development. Direct alkylation of piperazine often leads to mixtures of mono- and di-substituted products and does not address chirality. Therefore, stereocontrolled synthesis typically relies on cyclization strategies using chiral precursors.
The following is a representative protocol for synthesizing the chiral piperazine ring, followed by salt formation. This methodology is based on established principles for creating substituted piperazines from chiral amino alcohols.[8]
Representative Synthesis Protocol
Objective: To synthesize (S)-2-ethylpiperazine from a suitable chiral precursor, followed by dihydrochloride salt formation.
Methodology:
-
Step 1: Precursor Activation: Begin with (S)-2-amino-1-butanol. The primary amine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent self-reaction. The hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.
-
Step 2: Nucleophilic Substitution: The activated precursor is then reacted with a second protected amine, such as N-Boc-ethylamine, which acts as a nucleophile to displace the leaving group, forming a linear, differentially protected diamine intermediate.
-
Step 3: Deprotection and Cyclization: The protecting groups are selectively removed under appropriate conditions (e.g., acid for Boc groups). The resulting linear diamine is then induced to cyclize under basic conditions to form the (S)-2-ethylpiperazine ring.
-
Step 4: Purification: The crude (S)-2-ethylpiperazine free base is purified using flash column chromatography on silica gel to remove any unreacted starting materials or side products.[8]
-
Step 5: Dihydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The (S)-2-ethylpiperazine dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Representative workflow for the synthesis of (S)-2-ethylpiperazine dihydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, purity, and stereochemical integrity of the final compound. A multi-technique approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. For (S)-2-ethylpiperazine dihydrochloride, protonation of the two nitrogen atoms results in a significant downfield shift for adjacent protons and carbons in the NMR spectra. While experimental data is not widely published, predicted data based on structurally similar compounds provides a reliable reference.[9]
Table 2: Predicted ¹H and ¹³C NMR Data in D₂O
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H NMR | |||
| 3.60 - 3.75 | m | 1H (H-2) | |
| 3.75 - 3.90 | m | 2H (H-3ax, H-5ax) | |
| 3.45 - 3.60 | m | 2H (H-3eq, H-5eq) | |
| 3.25 - 3.40 | m | 1H (H-6ax) | |
| 3.05 - 3.20 | m | 1H (H-6eq) | |
| 1.80 - 1.95 | m | 2H (-CH₂- ethyl) | |
| 1.05 - 1.15 | t | 3H (-CH₃ ethyl) | |
| 9.50 - 10.50 | br s | 4H (2 x -NH₂⁺-) | |
| ¹³C NMR | |||
| ~55-58 | C-2 | ||
| ~42-45 | C-3, C-5 | ||
| ~40-42 | C-6 | ||
| ~20-23 | -CH₂- (ethyl) | ||
| ~9-12 | -CH₃ (ethyl) |
Data is predicted based on the analysis of structurally related compounds and should be used as a reference.[9]
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-2-ethylpiperazine dihydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H spectrum should correspond to the assigned protons.
Chromatographic Techniques for Purity Assessment
Chromatography is employed to determine the purity of the compound and to detect any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): Piperazine and its simple alkyl derivatives lack a strong UV chromophore, making detection at low levels challenging.[11] A common and effective strategy is pre-column derivatization.
-
Causality: Reacting the amine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a stable derivative that can be easily detected by a standard HPLC-UV detector.[11] This allows for sensitive quantification and purity analysis. Chiral HPLC methods can also be developed to confirm enantiomeric purity.
-
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another viable method for assessing the purity of piperazine derivatives, particularly for volatile impurities.[12]
Supporting Analytical Techniques
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base (C₆H₁₄N₂; MW: 114.19). The spectrum would be expected to show a prominent ion at m/z 115.1 [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt is expected to show broad absorption bands in the 2400-3000 cm⁻¹ region, characteristic of amine salt (N-H) stretching, in addition to C-H stretching bands around 2850-2960 cm⁻¹.
Caption: A typical analytical workflow for the characterization of the title compound.
Applications in Medicinal Chemistry
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[13] The introduction of a chiral center, as in (S)-2-ethylpiperazine, provides a critical tool for optimizing drug-target interactions.
-
Chiral Building Block: It serves as a key intermediate for synthesizing complex molecules where the stereochemistry of the piperazine substituent is crucial for biological activity. The specific (S)-configuration can lead to enhanced potency, selectivity, or improved pharmacokinetic properties compared to its racemate or (R)-enantiomer.
-
Scaffold for Library Synthesis: It can be incorporated into compound libraries for high-throughput screening. The two distinct nitrogen atoms allow for differential functionalization, enabling the rapid generation of diverse chemical entities.
Safety, Handling, and Storage
Proper handling of (S)-2-ethylpiperazine dihydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [1][7] |
| H312 | Harmful in contact with skin. | [1] | |
| H315 | Causes skin irritation. | [1][7] | |
| H319 | Causes serious eye irritation. | [1][7] | |
| H332 | Harmful if inhaled. | [1] | |
| H335 | May cause respiratory irritation. | [1][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.[14]
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Respiratory Protection: For handling bulk quantities or where dust may be generated, use a government-approved respirator.[14]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[15]
-
Incompatibilities: Keep away from strong oxidizing agents.[15]
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
(S)-2-ethylpiperazine dihydrochloride is a well-defined chiral building block with significant potential for the synthesis of novel pharmaceutical agents. Its value lies in the combination of the privileged piperazine scaffold and a specific stereocenter, enabling precise structural modifications in drug design. A thorough understanding of its properties, analytical characterization, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
References
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Trade Science Inc. Analytical CHEMISTRY - An Indian Journal. [Link]
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PubMed Central (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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NIST Chemistry WebBook. Piperazine dihydrochloride. [Link]
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Organic Chemistry Portal. Piperazine synthesis. [Link]
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